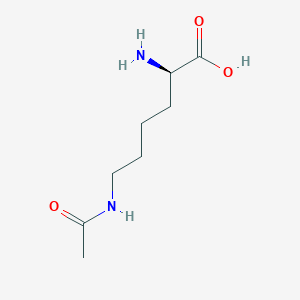

H-D-Lys(AC)-OH

Description

Properties

IUPAC Name |

(2R)-6-acetamido-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERQYGMUDWYAZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426374 | |

| Record name | N~6~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51621-57-9 | |

| Record name | N~6~-Acetyl-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with the protection of the α-amino group of D-lysine to prevent unwanted side reactions during ε-acetylation. Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are widely employed for this purpose.

-

Boc Protection :

D-lysine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous medium (e.g., sodium hydroxide) at 0–5°C. The α-amino group selectively reacts due to its higher nucleophilicity, forming Boc-D-Lys-OH. The reaction is typically quenched with hydrochloric acid, and the product is isolated via filtration or extraction. -

Fmoc Protection :

In non-aqueous solvents (e.g., dimethylformamide), Fmoc-Cl (fluoride or chloride) is added to D-lysine in the presence of a base like N,N-diisopropylethylamine (DIPEA). This method is less common in solution-phase synthesis but prevalent in solid-phase peptide synthesis (SPPS).

Acetylation of the ε-Amino Group

With the α-amino group protected, the ε-amino group is acetylated using acetic anhydride under mild conditions to avoid racemization.

-

Procedure :

Boc-D-Lys-OH is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of acetic anhydride (1.1–1.5 equivalents) and DIPEA (2–3 equivalents) at 0–25°C. The reaction proceeds for 4–6 hours, after which the solvent is evaporated, and the crude product (Boc-D-Lys(Ac)-OH) is precipitated using cold ethyl acetate. -

Yield Optimization :

Excess acetic anhydride or prolonged reaction times may lead to diacetylation. Kinetic control through temperature modulation (0–5°C) and stoichiometric precision ensures >90% monoacetylation.

Deprotection of the α-Amino Group

The final step involves removing the Boc group to liberate the α-amino group.

-

Acidic Cleavage :

Boc-D-Lys(Ac)-OH is treated with trifluoroacetic acid (TFA) in DCM (50–95% v/v) for 1–2 hours at room temperature. The TFA protonates the Boc group, facilitating its cleavage as gaseous CO₂ and tert-butanol. The product is precipitated with diethyl ether, washed, and lyophilized to obtain H-D-Lys(Ac)-OH. -

Purification :

Crude this compound is purified via recrystallization (ethanol/water) or reverse-phase chromatography, achieving ≥98% purity by HPLC.

Solid-Phase Synthesis Approaches

While solution-phase methods dominate industrial production, SPPS offers advantages for small-scale, high-purity synthesis.

Resin Loading and Fmoc Chemistry

-

Resin Selection :

CTC (2-chlorotrityl chloride) resin is preferred due to its high loading capacity and mild cleavage conditions. Fmoc-D-Lys(Alloc)-OH is anchored to the resin via its carboxyl group. -

Alloc Deprotection :

The ε-Alloc group is removed using palladium tetrakis(triphenylphosphine) and phenylsilane in DCM, exposing the ε-amino group for acetylation.

On-Resin Acetylation

Cleavage and Isolation

-

The peptide-resin is cleaved using TFA/water/triisopropylsilane (95:2.5:2.5 v/v), yielding this compound after lyophilization.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Base Selection :

DIPEA outperforms triethylamine in neutralizing HCl byproducts, reducing side reactions.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

-

NMR (¹H, ¹³C) :

δ 1.45–1.70 (m, Lys β/γ-CH₂), δ 2.05 (s, Ac CH₃), δ 3.15 (t, ε-CH₂), δ 4.25 (q, α-CH). -

Mass Spectrometry :

[M+H]⁺ = 205.1 m/z (theoretical: 205.2).

Analytical Data and Quality Control

Table 1: Typical Reaction Parameters for this compound Synthesis

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Boc Protection | Boc anhydride, NaOH | H₂O/THF | 0–5 | 2 | 85–90 |

| ε-Acetylation | Ac₂O, DIPEA | DCM | 0–25 | 4 | 92–95 |

| Boc Deprotection | TFA | DCM | 25 | 1.5 | 88–90 |

Table 2: Purity Assessment by HPLC

| Parameter | Value |

|---|---|

| Retention Time (min) | 6.2 |

| Purity (%) | 98.5 |

| Column | C18 (4.6 × 150 mm) |

Chemical Reactions Analysis

Types of Reactions

H-D-Lys(AC)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Applications

H-D-Lys(AC)-OH serves as a crucial building block in the synthesis of peptides and proteins. It is utilized in the development of peptide libraries for drug discovery and in the design of novel compounds that can modulate biological activity through acetylation. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.

Biological Research

In biological research, this compound is studied for its role in post-translational modifications. Acetylation of lysine residues is a critical modification that affects protein function, stability, and interactions. For instance, lysine acetylation has been implicated in regulating gene expression and cellular signaling pathways. Research has shown that modifications such as those involving this compound can influence the behavior of proteins associated with diseases like Huntington's disease, where acetylation levels correlate with disease progression and toxicity .

Medical Applications

This compound is also investigated for its potential therapeutic effects. Its role as a histone deacetylase inhibitor (HDACi) positions it as a candidate for cancer therapies, where modulation of acetylation status can lead to altered gene expression profiles beneficial for treatment outcomes. Studies have demonstrated that HDAC inhibitors can ameliorate symptoms in models of Huntington's disease by promoting the clearance of toxic protein aggregates through enhanced acetylation .

Industrial Uses

In industry, this compound is employed in producing specialty chemicals and biochemical assays. Its ability to act as a reagent in various biochemical reactions makes it valuable for developing diagnostic tools and therapeutic agents.

Case Studies and Research Findings

- Histone Acetylation and Disease : Research has highlighted how acetylation at specific lysine residues can regulate protein interactions and stability. For instance, studies on the huntingtin protein have identified several lysine acetylation sites that impact its function and toxicity in Huntington's disease models .

- HDAC Inhibition : A study focused on hydrazide-based HDAC inhibitors demonstrated improved pharmacokinetic profiles compared to traditional HDAC inhibitors. These findings suggest that compounds like this compound could be optimized for better efficacy and safety profiles in clinical settings .

- Peptide Synthesis : this compound has been used to synthesize peptides that mimic natural substrates for enzymes involved in epigenetic regulation. This application is crucial for developing new therapeutic strategies targeting epigenetic modifications associated with various diseases .

Mechanism of Action

The mechanism of action of H-D-Lys(AC)-OH involves its interaction with enzymes and proteins. The acetyl group can influence the binding affinity and specificity of the compound towards its molecular targets. This can affect various biochemical pathways and cellular processes, including gene expression, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

The ε-amino group of lysine is frequently modified with protective groups to direct regioselective reactions during peptide synthesis. Key derivatives include:

*Note: Molecular weight for this compound is calculated based on formula C₈H₁₆N₂O₃.

Key Observations :

- It serves as a permanent modification to mimic natural acetylation, critical in epigenetic research .

- Boc vs. Fmoc : Boc requires acidic cleavage (e.g., TFA), while Fmoc is base-labile (e.g., piperidine). This enables orthogonal strategies when combined with acid-stable groups like Ac .

- Dde : Allows selective deprotection in multi-step syntheses, enabling site-specific bioconjugation (e.g., biotinylation) .

Physicochemical Properties

- Solubility :

- Stability :

Biological Activity

H-D-Lys(AC)-OH, also known as Nα-Acetyl-L-lysine, is a derivative of the amino acid lysine that has garnered attention in biochemical research due to its diverse biological activities and applications. This article explores its synthesis, mechanisms of action, and implications in various fields such as biochemistry, molecular biology, and medicine.

This compound is synthesized through the acetylation of lysine, typically using acetic anhydride in the presence of a base like sodium hydroxide. The reaction can be performed in aqueous or organic solvents, followed by purification methods such as crystallization or chromatography to obtain high purity yields.

Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can form ketones or aldehydes using agents like potassium permanganate. |

| Reduction | Converts the acetyl group to an alcohol with reducing agents such as sodium borohydride. |

| Substitution | The acetyl group can be replaced by other functional groups through nucleophilic substitution. |

The biological activity of this compound is closely linked to its interaction with proteins and enzymes. The acetyl group attached to the lysine residue plays a crucial role in modulating protein function through post-translational modifications. This modification can influence gene expression, signal transduction pathways, and metabolic processes.

Case Studies Highlighting Biological Activity

- Histone Modification : this compound has been studied for its role in histone acetylation, which is critical for gene regulation. Research indicates that acetylation at specific lysine residues can alter chromatin structure and accessibility, thereby influencing transcriptional activity .

- Enzyme Interactions : Studies have shown that this compound can inhibit histone deacetylases (HDACs), which are involved in removing acetyl groups from histones. This inhibition can lead to increased acetylation levels, promoting gene expression associated with cell growth and differentiation .

- Therapeutic Applications : The compound is being investigated for its potential therapeutic effects in cancer treatment and other diseases linked to dysregulated acetylation processes. Its ability to modulate HDAC activity makes it a candidate for drug development aimed at epigenetic therapies .

Applications in Research and Industry

This compound has a wide range of applications:

- Biochemical Research : Used as a building block in peptide synthesis and as a reagent in various biochemical assays.

- Drug Development : Investigated for its role in developing inhibitors targeting HDACs and other enzymes involved in post-translational modifications.

- Tissue Engineering : Its properties make it suitable for applications in drug delivery systems and biomaterials.

Q & A

Q. What is the role of the acetyl (AC) protecting group in H-D-Lys(AC)-OH during peptide synthesis, and how does it influence experimental design?

The acetyl group protects the ε-amino group of lysine, preventing undesired side reactions (e.g., branching or crosslinking) during solid-phase peptide synthesis (SPPS). Methodologically, researchers must:

- Select orthogonal protection strategies (e.g., Fmoc/t-Bu for α-amino and side-chain protection) to ensure selective deprotection .

- Optimize coupling conditions (e.g., using HOBt/DIC activation) to mitigate steric hindrance from the acetyl group .

- Validate protection efficiency via LC-MS or MALDI-TOF to confirm absence of truncated sequences .

Q. How can researchers verify the enantiomeric purity of this compound, and what analytical techniques are critical for this?

Enantiomeric purity is validated using:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with UV detection to resolve D/L isomers .

- Optical Rotation : Compare observed rotation with literature values for acetylated lysine derivatives .

- NMR Spectroscopy : Analyze splitting patterns in -NMR spectra to detect diastereomeric impurities .

Q. What are the standard protocols for synthesizing this compound, and how do they differ from other lysine derivatives?

Synthesis typically involves:

- Selective Acetylation : Reacting D-lysine with acetic anhydride under basic conditions (pH 9–10) to target the ε-amino group .

- Purification : Use ion-exchange chromatography or reverse-phase HPLC to isolate the product, ensuring >95% purity . Key distinctions from other derivatives (e.g., Z-protected lysine) include milder deprotection conditions (TFA for acetyl vs. H/Pd for Z-group) .

Advanced Research Questions

Q. How can conflicting reports on the solubility of this compound in organic solvents be resolved, and what factors influence reproducibility?

Contradictions often arise from:

- Moisture Content : Hygroscopic properties may alter solubility; use anhydrous solvents and Karl Fischer titration to quantify water .

- Crystallization History : Recrystallization solvents (e.g., DMF vs. THF) impact polymorph formation. Powder XRD can identify crystalline phases .

- Temperature Dependence : Conduct solubility studies at controlled temperatures (e.g., 25°C ± 0.1°C) using gravimetric analysis .

Q. What experimental strategies mitigate racemization risks when incorporating this compound into peptide sequences under microwave-assisted SPPS?

To minimize racemization:

- Optimize Microwave Parameters : Limit temperature to ≤50°C and reduce irradiation time (<5 min per coupling step) .

- Activation Reagents : Use Oxyma Pure/DIC instead of HOBt/HBTU, which lower base-catalyzed epimerization .

- Real-Time Monitoring : Employ inline FTIR to detect racemization byproducts (e.g., lactam formation) during synthesis .

Q. How do discrepancies in reported melting points of this compound across literature sources reflect methodological variability?

Variations arise from:

- Sample Purity : Impurities (e.g., residual solvents) depress melting points. Validate purity via elemental analysis (±0.3% tolerance) .

- Calibration Standards : Use NIST-traceable thermometers and DSC with indium calibration to ensure accuracy .

- Heating Rate : Standardize DSC protocols (e.g., 10°C/min) to avoid kinetic artifacts .

Methodological and Analytical Best Practices

Q. What statistical approaches are recommended for analyzing yield optimization data in this compound synthesis?

Apply:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent ratio, temperature) .

- ANOVA : Identify significant factors (p < 0.05) affecting yield, with post-hoc Tukey tests for pairwise comparisons .

- Error Propagation Analysis : Quantify uncertainty in yield calculations due to instrument precision (e.g., balance ±0.1 mg) .

Q. How should researchers design controls to validate the stability of this compound under long-term storage conditions?

Include:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .

- Negative Controls : Compare with unprotected lysine to isolate acetyl group-specific degradation pathways .

- Mass Balance Analysis : Track mass loss and byproduct formation (e.g., acetyl hydrolysis) using -NMR .

Integration with Broader Research Contexts

Q. How can this compound be utilized in studying lysine acetylation's role in post-translational modifications (PTMs) of proteins?

Methodologies include:

- Chemical Biology Probes : Incorporate this compound into peptide substrates for acetyltransferase/deacetylase activity assays .

- Structural Studies : Use X-ray crystallography to resolve acetyl-lysine interactions in histone mimics .

- Quantitative MS : Compare acetylation stoichiometry in synthetic vs. biologically derived peptides .

Q. What computational tools complement experimental data for predicting this compound reactivity in novel peptide architectures?

Leverage:

- Molecular Dynamics (MD) Simulations : Model steric effects of the acetyl group on peptide folding (e.g., AMBER force field) .

- DFT Calculations : Predict pKa shifts of the ε-amino group upon acetylation using Gaussian software .

- Cheminformatics Databases : Cross-reference PubChem CID/ECHA data for physicochemical property validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.